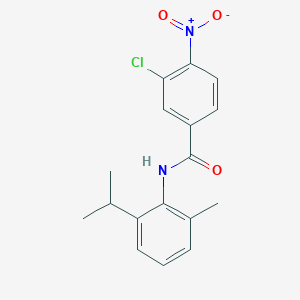![molecular formula C16H13N3O6 B449513 N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B449513.png)
N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, an acetyl group, and a benzodioxole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetyl chloride with 1,3-benzodioxole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by inhibiting their activity. This inhibition can lead to various biochemical effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetyl groups but lacks the benzodioxole moiety.
N-(4-nitrophenyl)acetylhydrazine: Similar structure but without the benzodioxole ring.
Uniqueness
N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in simpler analogs .
Properties
Molecular Formula |
C16H13N3O6 |
|---|---|
Molecular Weight |
343.29g/mol |
IUPAC Name |
N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C16H13N3O6/c20-15(7-10-1-4-12(5-2-10)19(22)23)17-18-16(21)11-3-6-13-14(8-11)25-9-24-13/h1-6,8H,7,9H2,(H,17,20)(H,18,21) |
InChI Key |
NVZXMAZVPYQWKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
4.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)

![2-ETHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENYL ACETATE](/img/structure/B449436.png)
![2-({[(2-iodobenzoyl)amino]carbothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449437.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)
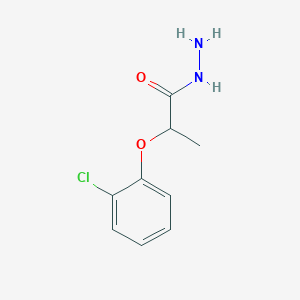
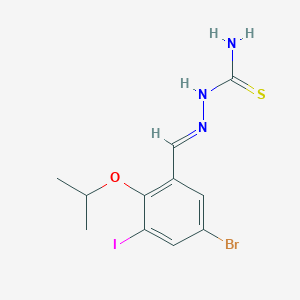
![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)
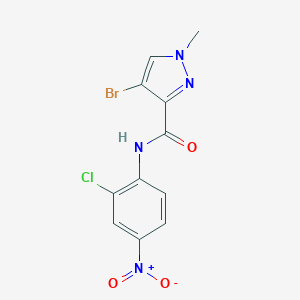
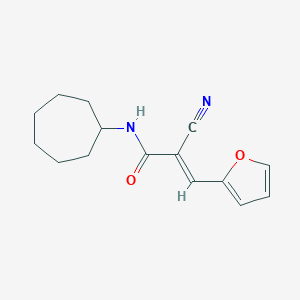
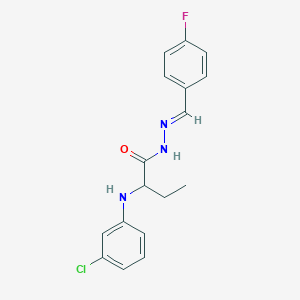
![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}-4,6-dinitro-1H-indole](/img/structure/B449452.png)
![2,3,4,5,6-pentafluoro-N-{1-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl}benzamide](/img/structure/B449453.png)
